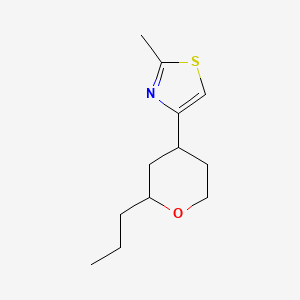
2-Methyl-4-(2-propyloxan-4-yl)-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4-(2-propyloxan-4-yl)-1,3-thiazole is a heterocyclic compound that features a thiazole ring substituted with a tetrahydro-2-propyl-2H-pyran-4-yl group. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(2-propyloxan-4-yl)-1,3-thiazole typically involves the reaction of appropriate thiazole precursors with tetrahydro-2-propyl-2H-pyran-4-yl derivatives. One common method includes the use of thiazole-4-carboxylic acid derivatives, which are reacted with tetrahydro-2-propyl-2H-pyran-4-yl halides under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-4-(2-propyloxan-4-yl)-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or the pyran moiety.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the C-2 and C-5 positions of the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Halogenating agents, alkylating agents, and nucleophiles are frequently used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Aplicaciones Científicas De Investigación
2-Methyl-4-(2-propyloxan-4-yl)-1,3-thiazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its diverse biological activities.
Industry: Utilized in the synthesis of dyes, fungicides, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Methyl-4-(2-propyloxan-4-yl)-1,3-thiazole involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Thiazole, 2-methyl-4-propyl-: Similar structure but lacks the tetrahydro-2-propyl-2H-pyran-4-yl group.
4-Methyl-2-propyltetrahydro-2H-pyran-4-yl acetate: Contains a similar pyran moiety but differs in the functional groups attached.
Uniqueness
2-Methyl-4-(2-propyloxan-4-yl)-1,3-thiazole is unique due to the combination of the thiazole ring and the tetrahydro-2-propyl-2H-pyran-4-yl group, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
88572-07-0 |
|---|---|
Fórmula molecular |
C12H19NOS |
Peso molecular |
225.35 g/mol |
Nombre IUPAC |
2-methyl-4-(2-propyloxan-4-yl)-1,3-thiazole |
InChI |
InChI=1S/C12H19NOS/c1-3-4-11-7-10(5-6-14-11)12-8-15-9(2)13-12/h8,10-11H,3-7H2,1-2H3 |
Clave InChI |
FNRAFLQGZOWCQJ-UHFFFAOYSA-N |
SMILES |
CCCC1CC(CCO1)C2=CSC(=N2)C |
SMILES canónico |
CCCC1CC(CCO1)C2=CSC(=N2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















